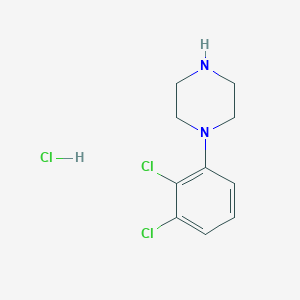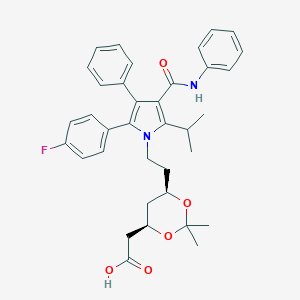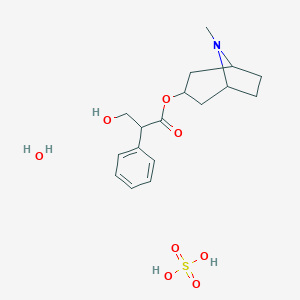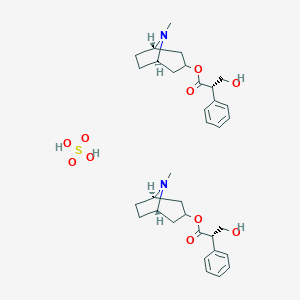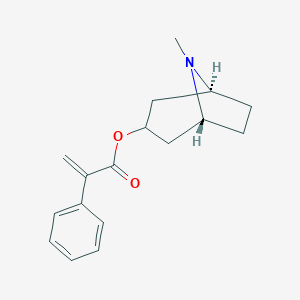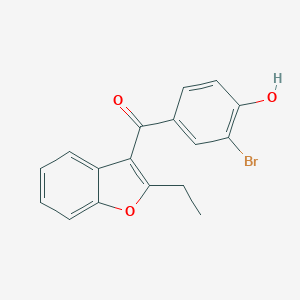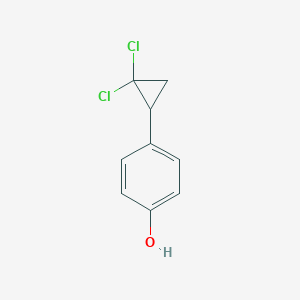
4-(2,2-二氯环丙基)苯酚
概述
描述
“4-(2,2-Dichlorocyclopropyl)phenol” is an aromatic phenol compound. It has a molecular formula of C9H8Cl2O and is used in a variety of biochemical and physiological applications. It is also an intermediate of Ciprofibrate, which is a hypolipemic agent .
Synthesis Analysis
The synthesis of a similar compound, 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, has been accomplished using a cyclopropanation process and Response Surface Methodology . This methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .Physical And Chemical Properties Analysis
“4-(2,2-Dichlorocyclopropyl)phenol” is a nearly white crystalline powder . It has a molecular weight of 203.065 Da .科学研究应用
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
“4-(2,2-Dichlorocyclopropyl)phenol” is used as an adsorbent for the removal of pollutants such as phenol, phenolics, pesticides, and dyes from wastewater systems .
Methods of Application
The adsorption process is considered an effective method to remove pollutants from an aqueous solution. The properties of the adsorbent, adsorption studies, the method of design, and optimization conditions were reported. The thermodynamic studies were conducted to determine Gibbs free energy change, standard entropy change, and standard enthalpy change .
Results or Outcomes
Experimental results indicated that a higher adsorption capacity can be observed when the adsorbents have a high surface area and high-porosity structure. The removal percentage of pollutants increased when the adsorbent dosage was increased due to the availability of a larger number of adsorption sites .
Application in Organic Synthesis
Specific Scientific Field
Summary of the Application
The compound “4-(2,2-Dichlorocyclopropyl)phenol” has been synthesized using a cyclopropanation process .
Methods of Application
The Response Surface Methodology was used to determine the optimal conditions for the cyclopropanation reaction of eugenol .
Results or Outcomes
The central composite design showed that polynomial regression models were in good agreement with the experimental results of the coefficient determination (0.95) of product yield. The optimal conditions were 17.44 and 5.78 hours. In such condition, the predicted yield of the product was 43.96% .
安全和危害
The safety data sheet for a similar compound, “P-(2,2-Dichlorocyclopropyl)phenol”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-(2,2-dichlorocyclopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIUDLMOJNKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557649 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dichlorocyclopropyl)phenol | |
CAS RN |
52179-26-7 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

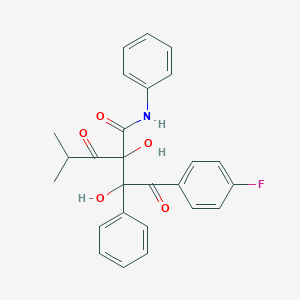
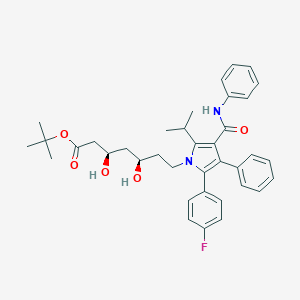
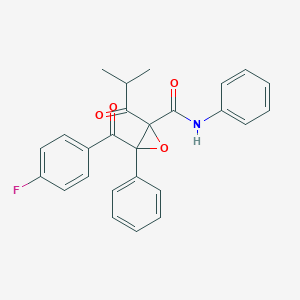
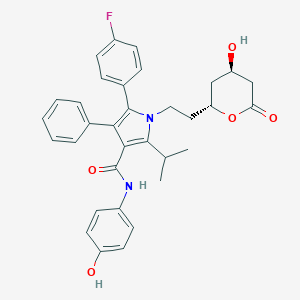
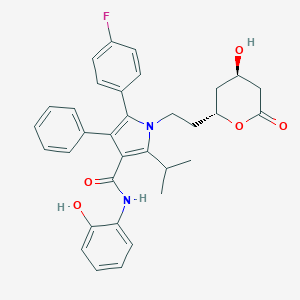
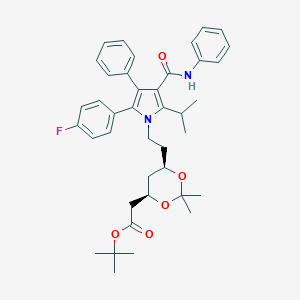
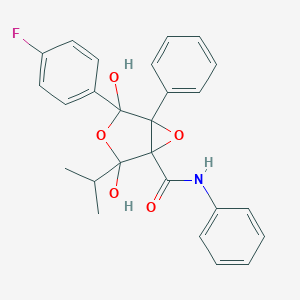
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)
